VLA‑4 Inhibitory Potency Relative to Lead Compound and Class Comparators
TCS 2314 (compound 13d) inhibited VLA‑4‑dependent fibronectin binding to RAMOS cells with an IC₅₀ of 4.4 nM [1]. This represents a substantial improvement over the original lead compound prolyl‑5‑aminopentanoic acid 4, for which only sub‑micromolar potency was reported [1]. As a cross‑study comparable, TCS 2314 exhibits a 45‑fold greater potency than the clinically evaluated small‑molecule VLA‑4 antagonist firategrast (SB‑683699), which inhibited sVCAM‑1 binding to G2 ALL cells with an IC₅₀ of 198 nM .
| Evidence Dimension | Inhibition of VLA-4–mediated cell adhesion |
|---|---|
| Target Compound Data | IC₅₀ = 4.4 nM (fibronectin–RAMOS binding) |
| Comparator Or Baseline | Firategrast (SB-683699): IC₅₀ = 198 nM (sVCAM‑1/G2 ALL cell adhesion) ; Lead compound prolyl‑5‑aminopentanoic acid 4: sub‑micromolar [1] |
| Quantified Difference | ~45‑fold greater potency vs. firategrast; >100‑fold improvement over lead compound |
| Conditions | Ramos cell fibronectin adhesion assay (target); G2 ALL cell sVCAM‑1 adhesion assay (comparator) |
Why This Matters
Superior potency enables lower working concentrations for in vitro studies, reducing compound consumption and minimizing solvent‑related artifacts.
- [1] Chiba, J. et al. (2005). Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 41–45. View Source
